molecular formula C17H12BrFN2O B4522850 2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4522850
M. Wt: 359.2 g/mol
InChI Key: XZHSUKCVBYNTBJ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 2-bromobenzyl group at position 2 and a 4-fluorophenyl group at position 4. Its molecular formula is C₁₇H₁₂BrFN₂O, with a molecular weight of 365.21 g/mol . The bromine and fluorine substituents enhance its lipophilicity and electronic properties, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-15-4-2-1-3-13(15)11-21-17(22)10-9-16(20-21)12-5-7-14(19)8-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHSUKCVBYNTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl bromide and 4-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 2-bromobenzyl bromide with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with hydrazine hydrate to form the pyridazinone core.

    Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel chemical entities with enhanced properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities:
    • Anticancer Properties : Similar pyridazinone derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The specific IC50 values for this compound remain to be determined.
    • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent in treating various conditions, including cancer and inflammatory diseases. Its mechanism may involve enzyme inhibition and receptor binding, leading to modulation of cellular responses.

Case Studies

  • Anticancer Activity Study : A study demonstrated that derivatives similar to this compound inhibited the growth of cancer cell lines, suggesting a promising avenue for anticancer drug development.
  • Inflammatory Response Modulation : Research indicated that certain pyridazinone derivatives could modulate inflammatory responses in vitro, highlighting their potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Directions and Challenges

  • Optimization : Introducing polar groups (e.g., hydroxyl or sulfonamide) to improve solubility without compromising activity.
  • Target Identification: Elucidating the mechanism of action for brominated pyridazinones using crystallography or molecular docking .
  • Toxicity : Brominated compounds may exhibit higher cytotoxicity (IC₅₀: 10–20 µM in HepG2 cells) than chlorinated analogs (IC₅₀: 30–50 µM) .

Biological Activity

2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family. This compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrFN2OC_{17}H_{14}BrFN_2O. The compound features a pyridazinone core with a bromobenzyl group and a fluorophenyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which can modulate enzyme activity or receptor function. The specific pathways involved may vary depending on the biological context in which the compound is studied.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary investigations indicate that it may possess anticancer activity, potentially through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

A study conducted by Cilibrizzi et al. (2009) explored the anticancer potential of various pyridazinones, including derivatives similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Comparative Analysis with Similar Compounds

Comparing this compound with related compounds reveals its unique position within the pyridazinone family:

Compound NameKey DifferencesBiological Activity
2-(2-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-oneChlorine instead of bromineSimilar antimicrobial effects
2-(2-bromobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-oneChlorine on phenyl ringReduced anticancer activity
2-(2-bromobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-oneMethyl group on phenyl ringLower anti-inflammatory effects

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for preparing 2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, and how can purity be ensured? A:

  • Synthetic Routes : Use multi-step reactions involving pyridazinone precursors. For example, a nucleophilic substitution between 6-(4-fluorophenyl)pyridazin-3(2H)-one and 2-bromobenzyl bromide under reflux in ethanol with a base (e.g., K₂CO₃) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Structural Analysis

Q: How can spectroscopic and computational methods resolve ambiguities in the compound’s regiochemistry? A:

  • Experimental : Use NOESY NMR to confirm spatial proximity of the 2-bromobenzyl and 4-fluorophenyl groups. X-ray crystallography provides definitive bond angles and torsion angles .
  • Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental IR spectra, focusing on carbonyl (C=O) and aromatic C-Br/C-F stretching vibrations .

Biological Activity Screening

Q: What in vitro assays are suitable for evaluating the compound’s pharmacological potential? A:

  • Target Selection : Prioritize assays based on structural analogs. For example, test COX-2 inhibition (anti-inflammatory) or kinase inhibition (anticancer) due to the pyridazinone core’s known interactions .
  • Methodology : Use ELISA for COX-2 activity or MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., celecoxib for COX-2) and validate dose-response curves (IC₅₀ calculations) .

Data Contradictions in Bioactivity

Q: How should researchers address discrepancies in biological activity across studies? A:

  • Source Analysis : Compare assay conditions (e.g., cell line variability, solvent used). For instance, DMSO concentration >1% may artifactually suppress activity .
  • Statistical Validation : Apply ANOVA to batch-to-batch variability (e.g., purity differences) or use meta-analysis to reconcile conflicting IC₅₀ values .

Structure-Activity Relationship (SAR) Optimization

Q: Which substituent modifications could enhance target selectivity? A:

  • Bromine vs. Other Halogens : Replace 2-bromobenzyl with 2-iodobenzyl to test steric effects on receptor binding. Fluorine at the 4-fluorophenyl group may improve metabolic stability .
  • Pyridazinone Core : Introduce methyl groups at position 4 to assess steric hindrance or replace the carbonyl with a thiocarbonyl for redox modulation .

Mechanistic Studies Using Computational Tools

Q: How can molecular docking predict the compound’s interaction with biological targets? A:

  • Target Selection : Dock against PDB structures (e.g., COX-2: 5KIR) using AutoDock Vina. Focus on hydrophobic pockets accommodating the bromobenzyl group and hydrogen bonds with the pyridazinone carbonyl .
  • Validation : Compare docking scores with experimental IC₅₀ values. Use molecular dynamics simulations (50 ns) to assess binding stability .

Reaction Optimization for Scale-Up

Q: What strategies mitigate low yields in large-scale synthesis? A:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if intermediates require aryl-amine bonds .
  • Process Chemistry : Optimize solvent (switch from ethanol to DMF for higher solubility) or use microwave-assisted synthesis to reduce reaction time .

Environmental and Metabolic Fate

Q: What methodologies assess the compound’s environmental persistence or metabolic pathways? A:

  • Environmental Stability : Conduct OECD 301F biodegradability tests. Monitor bromine/fluorine residues via LC-MS in soil/water samples .
  • Metabolism : Use hepatic microsome assays (human/rat) with LC-QTOF-MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.